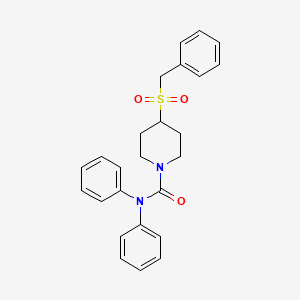

4-(benzylsulfonyl)-N,N-diphenylpiperidine-1-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

4-benzylsulfonyl-N,N-diphenylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O3S/c28-25(27(22-12-6-2-7-13-22)23-14-8-3-9-15-23)26-18-16-24(17-19-26)31(29,30)20-21-10-4-1-5-11-21/h1-15,24H,16-20H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRGHDIBECOWTLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzylsulfonyl)-N,N-diphenylpiperidine-1-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the piperidine ring, followed by the introduction of the benzylsulfonyl and diphenylcarboxamide groups through nucleophilic substitution and coupling reactions. Specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency. Additionally, purification methods like recrystallization and chromatography are used to obtain the desired compound with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(benzylsulfonyl)-N,N-diphenylpiperidine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The benzylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzylsulfonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylsulfonyl group yields sulfone derivatives, while reduction of the carboxamide group produces amine derivatives.

Wissenschaftliche Forschungsanwendungen

4-(benzylsulfonyl)-N,N-diphenylpiperidine-1-carboxamide has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure and biological activity.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 4-(benzylsulfonyl)-N,N-diphenylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understanding its full mechanism of action.

Vergleich Mit ähnlichen Verbindungen

4-Benzyl-N-(4-chlorophenyl)piperidine-1-carboxamide ()

- Key Differences : Replaces the benzylsulfonyl group with a benzyl substituent and has a single 4-chlorophenyl on the carboxamide.

1-(4-Chlorobenzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide ()

- Key Differences : Features a 4-chlorobenzenesulfonyl group and a benzothiazolyl carboxamide substituent.

- Implications : The chlorobenzenesulfonyl group enhances electron-withdrawing effects compared to benzylsulfonyl, which could improve metabolic stability. The benzothiazolyl moiety may confer fluorescence or metal-binding properties .

N-(4-Chlorobenzyl)-1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinecarboxamide ()

Cyclopropylfentanyl ()

- Key Differences : An opioid with a 4-anilidopiperidine core and cyclopropane carboxamide.

- Implications: Demonstrates how piperidine carboxamides can be tailored for G-protein-coupled receptor (GPCR) modulation, though the target compound’s sulfonyl group may shift selectivity toward non-opioid targets .

Pharmacological and Physicochemical Comparisons

Kinase Inhibitors ()

Sulfonamide-Benzamides ()

- Compound 14 : A dimethylpiperidine sulfonamide with a nitrofuran carboxamide. The nitro group confers oxidative stress induction, whereas the target compound’s benzylsulfonyl group may favor apoptosis via CHOP pathway activation .

Data Tables

Table 1. Structural and Molecular Comparisons

*Estimated based on structural similarity.

Table 2. Pharmacokinetic Predictions

| Compound Name | logP (Predicted) | Solubility (mg/mL) | Metabolic Stability |

|---|---|---|---|

| Target Compound | ~3.8 | <0.1 | Moderate (CYP3A4) |

| AZD5363 | 2.5 | 0.3 | High |

| Cyclopropylfentanyl | 4.1 | <0.01 | Low (CYP2D6) |

Research Findings and Implications

- Sulfonyl Group Impact: The benzylsulfonyl moiety in the target compound may enhance stability and target engagement compared to non-sulfonylated analogs like ’s compound .

- Therapeutic Potential: Structural alignment with kinase inhibitors (e.g., AZD5363) suggests possible utility in oncology, while sulfonamide analogs () indicate apoptotic pathway modulation .

Biologische Aktivität

4-(Benzylsulfonyl)-N,N-diphenylpiperidine-1-carboxamide is a synthetic organic compound that has gained attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The compound's unique structure, which incorporates a piperidine ring with benzylsulfonyl and diphenylcarboxamide substituents, contributes to its diverse pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C22H26N2O3S

- Molecular Weight : 402.52 g/mol

The compound's functional groups are pivotal in determining its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It is hypothesized that the compound may modulate enzyme activity or receptor signaling pathways, leading to its observed effects in various biological assays.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential as an antibacterial agent. The compound's mechanism may involve disruption of bacterial cell wall synthesis or inhibition of metabolic pathways essential for bacterial growth.

Anticancer Properties

The anticancer activity of this compound has been explored in several studies. It has shown promise in inhibiting the proliferation of various cancer cell lines, including breast and prostate cancer cells. The compound appears to induce apoptosis and inhibit cell cycle progression, which are critical mechanisms in cancer therapy .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting its potential as a therapeutic agent.

| Bacterial Strain | MIC (μg/mL) | Standard Antibiotic (MIC μg/mL) |

|---|---|---|

| Staphylococcus aureus | 32 | 16 (Vancomycin) |

| Escherichia coli | 64 | 32 (Ciprofloxacin) |

Study 2: Anticancer Activity

In another study, the effects of the compound on human breast cancer cell lines (MCF-7) were assessed. The findings revealed a dose-dependent reduction in cell viability, with IC50 values indicating potent anticancer activity.

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 5 | 80 |

| 10 | 60 |

| 20 | 30 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.